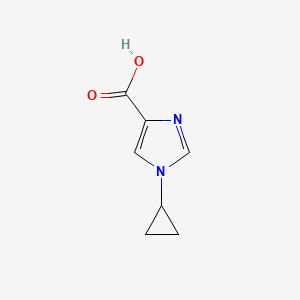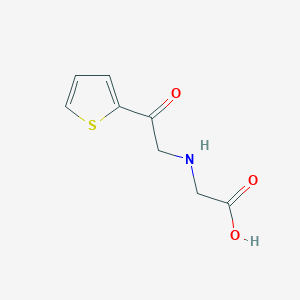
4-Ethoxy-3-fluorophenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-fluorophenethyl alcohol is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenethyl alcohol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-fluorobenzyl bromide.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzyl bromide with magnesium in anhydrous ether. This reagent is then reacted with 4-ethoxybenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is subjected to reduction, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-3-fluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 4-Ethoxy-3-fluorobenzaldehyde or 4-Ethoxy-3-fluorobenzoic acid.
Reduction: 4-Ethoxy-3-fluorophenethyl alkane.
Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-fluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Ethoxy-3-fluorophenethyl alcohol exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, altering their activity and leading to biological effects.
Chemical Reactions: The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
3-Fluorophenethyl alcohol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
4-Ethoxyphenethyl alcohol: Lacks the fluorine atom, affecting its biological activity and chemical behavior.
4-Fluorophenethyl alcohol: Lacks the ethoxy group, resulting in different applications and reactivity.
Uniqueness: 4-Ethoxy-3-fluorophenethyl alcohol is unique due to the combined presence of both ethoxy and fluorine groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and selectivity in chemical reactions, as well as its potential biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQGNBDKZYWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Aza-bicyclo[5.1.0]octane](/img/structure/B7904723.png)

![(7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)methanol](/img/structure/B7904726.png)











